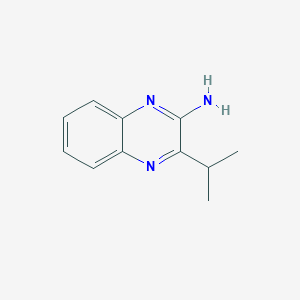

3-(Propan-2-yl)quinoxalin-2-amine

Description

Significance of Quinoxaline (B1680401) Scaffolds in Organic and Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, represents a privileged structural motif in the field of chemistry. ijpsjournal.comnih.gov Also known as benzopyrazine, this N-heterocyclic scaffold is a subject of extensive research due to its wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. ijpsjournal.comresearchgate.net The unique electronic properties and the ability to be readily functionalized make quinoxaline derivatives versatile building blocks for complex molecular architectures. researchgate.net

In medicinal chemistry, the quinoxaline nucleus is a key component in numerous pharmacologically active agents. researchgate.netpulsus.com These derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. doaj.orgresearchgate.netiosrphr.org The structural framework of quinoxaline is found in several antibiotics, such as echinomycin (B1671085) and levomycin, which are noted for their ability to combat Gram-positive bacteria. ijpsjournal.com The versatility of the scaffold allows for structural modifications that can tune the biological efficacy of the resulting compounds, making it a focal point in drug discovery and development. nih.govpulsus.com

Beyond pharmaceuticals, quinoxaline derivatives are integral to the development of advanced materials. Their high electron affinity and thermal stability make them suitable for applications in organic light-emitting devices (OLEDs), polymers, and as dyes. researchgate.net The fused aromatic system provides a platform for creating compounds with specific optical and electronic properties, which are leveraged in sensors, imaging agents, and organic photovoltaics. researchgate.net The ongoing research into quinoxaline chemistry continues to uncover novel synthetic methods and applications, underscoring its enduring importance in science. iosrphr.orgpharmacophorejournal.com

Structure

3D Structure

Properties

CAS No. |

33870-76-7 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-propan-2-ylquinoxalin-2-amine |

InChI |

InChI=1S/C11H13N3/c1-7(2)10-11(12)14-9-6-4-3-5-8(9)13-10/h3-7H,1-2H3,(H2,12,14) |

InChI Key |

IRSRPTQGLZTLGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 3 Propan 2 Yl Quinoxalin 2 Amine and Its Analogs

Chemo-, Regio-, and Stereoselective Synthesis of Quinoxalin-2-amines

The synthesis of quinoxalin-2-amines, including the target compound 3-(Propan-2-yl)quinoxalin-2-amine, predominantly relies on the cyclocondensation of an o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound or its synthetic equivalent. nih.govorientjchem.org Achieving high selectivity is paramount for synthesizing asymmetrically substituted quinoxalines.

The regioselectivity of the condensation reaction between an unsymmetrically substituted o-phenylenediamine and an α-keto aldehyde or a related species is a critical challenge. The outcome can often be a mixture of isomers. However, the regioselectivity can be influenced by the electronic and steric nature of the substituents on both reactants and can be controlled by carefully selecting catalysts and reaction conditions. researchgate.netthieme-connect.de For instance, the synthesis of quinoxalin-2-one derivatives has been shown to be regulated by acid or base catalysis, which can direct the initial nucleophilic attack of one of the two non-equivalent amino groups of the diamine. researchgate.net In the synthesis of 3-(propan-2-yl)quinoxalin-2-amine, reacting an o-phenylenediamine with a precursor like 1-amino-3-methyl-1-oxobutan-2-iminium could theoretically yield the desired product, where the regiochemical outcome depends on the precise nature of the reactants and conditions.

Recent strategies have focused on developing highly selective methods. For example, the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives has been shown to produce 2-quinoxalinol imines regioselectively as a single isomer in high yield. nih.gov Similarly, the reaction between aryl-1,2-diamines and 2,2-dibromo-1-phenylethanones proceeds with high regioselectivity, providing insights into the reaction mechanism. thieme-connect.de These principles are directly applicable to the synthesis of complex quinoxalin-2-amines.

The classical synthesis of quinoxalines involves the acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorientjchem.org The mechanism generally proceeds through the following steps:

Initial Condensation: One amino group of the o-phenylenediamine attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, leading to a six-membered dihydropyrazine (B8608421) ring.

Aromatization: The dihydropyrazine intermediate undergoes dehydration (or oxidation) to form the stable aromatic quinoxaline (B1680401) ring.

Mechanistic studies have revealed that the reaction pathway can be influenced by the catalyst and substrates. For instance, in transition metal-catalyzed syntheses using TM-doped carbon aerogels, different operative pathways are suggested depending on the metal. Catalysts based on Fe, Co, or Cu likely facilitate sequential acid-base steps followed by aromatization. uned.es In contrast, a Mo-doped catalyst appears to operate via the initial oxidation of α-hydroxy ketones, followed by condensation-dehydration reactions. uned.es An iron(III)-catalyzed approach for synthesizing 2-aminoaryl quinoxalines involves a proposed mechanism of TBN-mediated nitrosation, tautomerization, iron(III)-catalyzed condensation, intramolecular cyclization, and aromatization. acs.org Understanding these mechanistic nuances is crucial for optimizing reaction conditions to achieve desired selectivity and yield.

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules by modifying a pre-existing scaffold. For the quinoxaline core, C–H functionalization has emerged as an elegant and efficient approach, avoiding the need for pre-functionalized starting materials. thieme-connect.com

Several methods have been developed for the direct functionalization of the quinoxalin-2(1H)-one core, a close analog of the quinoxalin-2-amine (B120755) system. These often involve multi-component tandem reactions. nih.gov For example, a three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na, mediated by K₂S₂O₈ under metal-free conditions, allows for the construction of 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov This type of radical addition at the C3 position could be adapted to introduce an isopropyl group.

Furthermore, regioselective lithiation using TMPLi (2,2,6,6-tetramethylpiperidyl lithium) on 2,3-dichloroquinoxaline (B139996) allows for functionalization at the 5-position, which can be followed by further functionalization at other positions. researchgate.net While this applies to a different substitution pattern, it demonstrates the power of directed metalation for LSF on the quinoxaline ring. Such strategies could be envisioned for introducing the isopropyl group or other functionalities onto a quinoxalin-2-amine precursor, providing a flexible route to a variety of analogs.

Modern Catalytic Approaches in Quinoxaline Synthesis

The development of novel catalytic systems has revolutionized quinoxaline synthesis, offering improved efficiency, milder reaction conditions, and greater substrate scope compared to classical methods that often require high temperatures and strong acids. nih.govrsc.org

Transition metals are extensively used as catalysts for quinoxaline synthesis due to their versatility and high efficiency. rsc.org A variety of metals, including copper, iron, molybdenum, and nickel, have been successfully employed.

Iron (Fe): Iron(III) catalysis enables the synthesis of 2-aminoaryl quinoxalines from 2-substituted indoles and 1,2-diaminoarenes. acs.org This method features a broad substrate scope and good functional group tolerance.

Molybdenum (Mo): Molybdenum-doped carbon aerogels have proven to be highly efficient and selective catalysts for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. uned.es

Copper (Cu): Copper-catalyzed reactions are common, including the synthesis of novel aryl quinoxaline derivatives where catalysts like CuSO₄·5H₂O are used in ethanol (B145695) at room temperature, resulting in high yields and short reaction times. orientjchem.org

Nickel (Ni): An inexpensive NiBr₂/1,10-phenanthroline system has been shown to effectively catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

The table below summarizes various transition metal-catalyzed systems for quinoxaline synthesis.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Mo-doped carbon aerogel (Mo-500) | o-phenylenediamine, α-hydroxy ketones | Quantitative conversion, high selectivity, operates via initial oxidation of the ketone. | uned.es |

| FeCl₃ / t-butyl nitrite (B80452) (TBN) | 2-substituted indoles, 1,2-diaminoarenes | Forms 2-aminoaryl quinoxalines via ring-opening/annulation; broad substrate scope. | acs.org |

| CuSO₄·5H₂O | Aryl-1,2-diamine, 1,2-dicarbonyl | Economical, time-saving, heterogeneous system in ethanol. | orientjchem.org |

| NiBr₂ / 1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Inexpensive and simple catalytic system. | organic-chemistry.org |

Growing concerns about the cost and toxicity of transition metals have spurred the development of organocatalytic and metal-free synthetic routes for quinoxalines. nih.govsemanticscholar.org These methods provide sustainable alternatives, often with excellent yields and selectivity.

Notable metal-free approaches include:

Iodine Catalysis: Molecular iodine (I₂) can catalyze the one-pot oxidation/cyclization of o-phenylenediamines and various ketones, using DMSO as both the solvent and oxidant, to afford quinoxalines in high yields (78-99%). semanticscholar.org

DABCO Catalysis: 1,4-Diazabicyclo[2.2.2]octane (DABCO) efficiently catalyzes the aerobic oxidation of deoxybenzoins to benzils, which can then be used in a one-pot synthesis of quinoxalines with 1,2-diamines. organic-chemistry.org

Catalyst-Free Protocols: In some cases, quinoxaline derivatives can be synthesized without any catalyst. For example, reacting o-phenylenediamine with phenacyl bromides under reflux in ethanol provides a straightforward, green route to the desired products. semanticscholar.org

Organocatalytic Approaches: Bioinspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org

These metal-free strategies often align well with the principles of green chemistry, reducing metal contamination in the final products and minimizing environmental impact. nih.gov

Green Chemistry Principles in the Synthesis of Quinoxaline Derivatives

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. benthamdirect.com The synthesis of quinoxalines has seen significant advancements in this area, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key green approaches in quinoxaline synthesis include:

Use of Green Solvents: Traditional syntheses often use toxic organic solvents. Modern protocols increasingly employ greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). benthamdirect.comresearchgate.net In some cases, reactions are performed under solvent-free conditions, which drastically reduces waste. ias.ac.in

Energy-Efficient Methods: The use of microwave irradiation and ultrasonic waves can significantly shorten reaction times and improve yields compared to conventional heating methods. benthamdirect.comresearchgate.net

Reusable and Eco-Friendly Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green quinoxaline synthesis. Sulfated polyborate, a mild and efficient catalyst prepared from boric acid, has been used for solvent-free synthesis of quinoxalines with high yields. ias.ac.in Similarly, reusable nanocatalysts and polymer-supported catalysts are being explored. benthamdirect.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product. One-pot, multi-component reactions are particularly advantageous in this regard, as they reduce the number of synthetic steps and purification procedures. researchgate.net

The adoption of these green methodologies not only improves the environmental footprint of quinoxaline synthesis but also often leads to more economical and efficient processes. benthamdirect.comias.ac.in

Scalable Synthetic Routes and Yield Optimization

The development of scalable and efficient synthetic methodologies for 3-(propan-2-yl)quinoxalin-2-amine is crucial for its potential applications in various fields of chemical research. A significant advancement in this area is the implementation of one-pot sequential reactions that offer high efficiency and the ability to use a diverse range of substrates.

A notable and highly efficient method for the synthesis of 2-aminoquinoxalines, including analogs like 3-(propan-2-yl)quinoxalin-2-amine, involves a one-pot, two-step, cyanide-mediated sequential reaction. nih.gov This process utilizes ortho-phenylenediamines and aldehydes as the primary starting materials under aerobic oxidation conditions. nih.gov This approach is particularly advantageous for its operational simplicity and its applicability to a wide array of aldehydes, including aliphatic aldehydes that possess acidic α-protons. nih.gov The reaction proceeds to furnish the desired 2-aminoquinoxalines in high yields. nih.gov

The general reaction scheme involves the initial reaction of an ortho-phenylenediamine with an aldehyde, such as isobutyraldehyde (B47883) to introduce the propan-2-yl group, in the presence of a cyanide source. This is followed by an in-situ aerobic oxidation to form the quinoxaline ring system.

To optimize the yield of 3-(propan-2-yl)quinoxalin-2-amine, various reaction parameters can be systematically adjusted. The table below illustrates the optimization of reaction conditions for the synthesis of a representative 2-amino-3-alkylquinoxaline, which serves as a model for the target compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model 2-Amino-3-Alkylquinoxaline

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Air | Methanol (B129727) | Room Temperature | 12 | 75 |

| 2 | Oxygen | Methanol | Room Temperature | 8 | 82 |

| 3 | Air | Ethanol | Room Temperature | 12 | 72 |

| 4 | Oxygen | Ethanol | Room Temperature | 8 | 78 |

| 5 | Air | Acetonitrile | 50 | 6 | 65 |

| 6 | Oxygen | Acetonitrile | 50 | 4 | 70 |

The data indicates that conducting the reaction in methanol with an oxygen atmosphere at room temperature provides the optimal yield for this class of compounds.

Further research into scalable synthesis has explored various catalytic systems to improve efficiency and environmental compatibility. While many traditional methods for quinoxaline synthesis require harsh conditions such as high temperatures and strong acid catalysts, modern approaches focus on milder and more sustainable alternatives. acgpubs.orgnih.gov These can include the use of metal-based or organocatalysts to facilitate the cyclization and oxidation steps. nih.gov However, for the specific synthesis of 2-amino-3-alkylquinoxalines, the one-pot cyanide-mediated approach remains a leading strategy for achieving high yields in a scalable manner. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Propan 2 Yl Quinoxalin 2 Amine

The reactivity of 3-(Propan-2-yl)quinoxalin-2-amine is dictated by the electronic properties of the quinoxaline (B1680401) core and its substituents. The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is inherently electron-deficient, which makes the carbon atoms of the pyrazine ring susceptible to nucleophilic attack. mdpi.com However, the presence of a strong electron-donating amino (-NH₂) group at the C2 position and an alkyl (propan-2-yl) group at the C3 position significantly modulates this reactivity.

The amino group at C2 enhances the electron density of the heterocyclic system, particularly at the nitrogen atoms and the benzene portion of the molecule. This increased electron density makes the amine group itself a potent nucleophilic center and activates the benzene ring towards electrophilic substitution. byjus.com Conversely, the electron-deficient nature of the pyrazine nitrogens deactivates the heterocyclic ring towards electrophilic attack.

Nucleophilic and Electrophilic Reactivity at Key Positions

Nucleophilic Reactivity: The electron-deficient pyrazine ring is the primary site for nucleophilic attack. In unsubstituted quinoxaline, this attack often occurs at the C2 or C3 positions. For 3-(Propan-2-yl)quinoxalin-2-amine, these positions are already substituted. Research on 2-aminoquinoxaline has shown that nucleophilic substitution at the C3 position is challenging due to the electronic contribution of the amino group and steric hindrance. mdpi.com It was observed that only strong nucleophiles, such as organolithium reagents, could add to the C3 position of 2-aminoquinoxaline. mdpi.com Given that the C3 position in the target molecule is already occupied by a bulky isopropyl group, further nucleophilic substitution at this site is highly unlikely. Nucleophilic attack would more plausibly occur at other positions if a suitable leaving group were present, for instance, via a nucleophilic aromatic substitution (SNAr) mechanism on the benzene ring if it were substituted with a strong electron-withdrawing group.

Electrophilic Reactivity: The amino group at C2 is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring (C5 and C7, and C6 and C8 respectively). byjus.com The reactivity is analogous to that of aniline, where electrophiles preferentially attack these positions due to the stabilization of the intermediate carbocation (the sigma complex) through resonance involving the nitrogen lone pair. byjus.com Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur on the benzo moiety of the quinoxaline ring.

C-H Functionalization Studies

Direct C-H functionalization has become a powerful tool in organic synthesis. For quinoxaline systems, particularly quinoxalin-2(1H)-ones, research has overwhelmingly focused on the functionalization of the C3-H bond. nih.govfrontiersin.org These reactions, often proceeding via radical or transition-metal-catalyzed pathways, exploit the inherent reactivity of this position.

In 3-(Propan-2-yl)quinoxalin-2-amine, the C3 position is substituted. Therefore, C-H functionalization studies would necessarily target other available C-H bonds. The most likely sites for such reactions are:

The Benzene Ring (C5, C6, C7, C8): Transition-metal-catalyzed C-H functionalization can be directed by the heterocyclic nitrogen atoms or the exocyclic amino group. For example, in 2-arylquinoxalines, the N1 atom of the quinoxaline ring can act as a directing group to facilitate ortho-C-H functionalization of the aryl substituent. rsc.org A similar directing effect could potentially functionalize the C8 position of the quinoxaline core.

The Propan-2-yl Group: The aliphatic C-H bonds on the isopropyl group could also be targets for functionalization, typically through radical-based reactions that favor tertiary C-H bonds.

| Potential C-H Functionalization | |

| Site | Potential Method |

| Benzene Ring (C5-C8) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

| C8 Position | Transition-Metal-Catalyzed Directed C-H Activation |

| Propan-2-yl Group (tertiary C-H) | Radical-based Functionalization (e.g., Minisci reaction) |

Reactions Involving the Amine Moiety

The primary amine at the C2 position is a key functional handle for derivatization. It can undergo a variety of reactions typical of primary aromatic amines. lumenlearning.comlibretexts.orglibretexts.org

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically fast and high-yielding. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This is a common method for synthesizing sulfa drugs and related compounds. libretexts.org

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Diazotization: As a primary aromatic amine, it can react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. lumenlearning.com While aliphatic diazonium salts are highly unstable, those derived from aromatic amines are more stable and are exceptionally versatile synthetic intermediates for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.

| Reactions of the Amine Moiety | ||

| Reagent | Product Type | Significance |

| Acyl Chloride (RCOCl) | Amide | Stable derivative, synthetic intermediate |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Synthesis of biologically active compounds |

| Alkyl Halide (R-X) | Alkylated Amines | Prone to over-alkylation, difficult to control |

| Nitrous Acid (HNO₂) | Diazonium Salt | Versatile intermediate for further functionalization |

Oxidative and Reductive Transformations

The quinoxaline ring system can undergo both oxidation and reduction, although the conditions required can affect the substituents.

Oxidative Transformations: The synthesis of 2-aminoquinoxalines can be achieved through the aerobic oxidation of dihydroquinoxaline intermediates, indicating the stability of the aromatic quinoxaline core to mild, selective oxidation. nih.govorganic-chemistry.org Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA), can oxidize the nitrogen atoms of the pyrazine ring to form quinoxaline-N-oxides. The alkyl side chain (propan-2-yl) could also be susceptible to oxidation under harsh conditions. For instance, oxidation of a methyl group at C3 of a quinoxalin-2-one to a formyl group using selenium dioxide has been reported, suggesting the alkyl substituent is not inert. researchgate.net

Reductive Transformations: Reduction of the quinoxaline system typically requires more forceful conditions than reduction of isolated aromatic rings. Catalytic hydrogenation can reduce the pyrazine ring, leading to tetrahydroquinoxalines. The choice of catalyst and conditions is crucial to avoid reduction of the benzene ring. The amino group itself is generally stable to most reducing agents, except under conditions that would cleave C-N bonds.

Rearrangement Reactions and Their Mechanisms

While no rearrangement reactions have been specifically documented for 3-(Propan-2-yl)quinoxalin-2-amine, the broader class of nitrogen-containing heterocycles is known to participate in various skeletal reorganizations. These reactions often provide pathways to complex molecular architectures.

Tiffeneau-Demjanov Rearrangement: This reaction involves the conversion of a 1,2-aminoalcohol to a ketone with nitrous acid, proceeding through a diazonium intermediate and resulting in a ring expansion. libretexts.org If the propan-2-yl group of the title compound were modified to contain a hydroxyl group on an adjacent carbon, this type of rearrangement could be conceptually possible.

Beckmann Rearrangement: This classic reaction transforms an oxime into an amide under acidic conditions. masterorganicchemistry.com It involves the migration of a group anti-periplanar to the oxime's hydroxyl group. While not directly applicable, it illustrates a common rearrangement pathway for C=N bonds.

Sigmatropic Rearrangements: Reactions like the Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate, are powerful methods for synthesizing allylic amines. organic-chemistry.org This highlights the potential for pericyclic reactions in related systems containing appropriate unsaturation.

These examples serve to illustrate the types of transformations that could potentially be developed for complex quinoxaline scaffolds, even if they have not been reported for this specific molecule.

Photoinduced Chemical Processes in Quinoxaline Systems

The quinoxaline nucleus is a chromophore that absorbs UV light and can participate in a variety of photochemical reactions.

Photoinduced Electron Transfer (PET): Quinoxaline derivatives are known to engage in PET reactions. Upon irradiation, they can be excited to a state where they can act as either an electron donor or acceptor, generating radical ions. sapub.org These highly reactive intermediates can then undergo subsequent reactions, such as cyclizations or additions, that are not accessible under thermal conditions.

Photosensitization: In some cases, the excited quinoxaline derivative can transfer its energy to another molecule, acting as a photosensitizer. For example, related quinoxalin-2(1H)-ones have been shown to act as photosensitizers, promoting reactions by generating singlet oxygen. mdpi.com

Photoinduced C-H Functionalization: Visible-light photocatalysis has been used for the direct C-H arylation of quinoxalin-2(1H)-ones. rsc.org This process involves the light-induced generation of aryl radicals which then add to the electron-deficient quinoxaline ring. Such a strategy could potentially be adapted for the functionalization of the benzene ring of 3-(Propan-2-yl)quinoxalin-2-amine.

Computational and Theoretical Investigations of 3 Propan 2 Yl Quinoxalin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(propan-2-yl)quinoxalin-2-amine at the atomic and molecular levels. These calculations, rooted in quantum mechanics, offer a powerful lens through which to examine the behavior of electrons and nuclei within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and stability of quinoxaline (B1680401) derivatives. aps.orgresearchgate.net DFT calculations focus on the electron density, a more manageable property than the complex wave function of a multi-electron system, to determine the ground-state energy and other molecular properties. aps.orgresearchgate.net

Researchers utilize DFT to optimize the geometry of 3-(propan-2-yl)quinoxalin-2-amine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These theoretical structures are often in good agreement with experimental data obtained from techniques like X-ray crystallography. Furthermore, DFT is employed to calculate various electronic properties, including the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The stability of the molecule can be assessed by analyzing its total energy and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies, providing insights into the chemical reactivity and electronic properties of a molecule. researchgate.netnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For 3-(propan-2-yl)quinoxalin-2-amine and its analogs, FMO analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions. For instance, in related quinoxaline derivatives, the HOMO and LUMO energies have been calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov

Table 1: Frontier Molecular Orbital Data for a Related Quinoxaline Derivative

| Parameter | Value (eV) |

| EHOMO | -6.0504 nih.gov |

| ELUMO | -3.2446 nih.gov |

| Energy Gap (ΔE) | 2.8058 nih.gov |

This table presents data for a related quinoxaline derivative to illustrate the typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors on the molecular surface, where each color corresponds to a specific range of electrostatic potential.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate potential. For 3-(propan-2-yl)quinoxalin-2-amine, MEP analysis can identify the most reactive sites, such as the nitrogen atoms of the quinoxaline ring and the amine group, which are expected to be electron-rich. researchgate.net This information is invaluable for understanding how the molecule might interact with biological targets.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic perspective on the behavior of 3-(propan-2-yl)quinoxalin-2-amine, particularly its interactions with biological macromolecules.

Molecular Docking Studies on Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov In the context of drug discovery, docking is used to predict how a small molecule like 3-(propan-2-yl)quinoxalin-2-amine might bind to the active site of a target protein.

The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. This scoring is often based on force fields that estimate the interaction energy. Docking studies on quinoxaline derivatives have been instrumental in identifying potential biological targets and elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.comnih.gov For example, studies on similar quinoxaline compounds have revealed their potential to bind to enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase 6 (HDAC6). mdpi.comresearchgate.netresearchgate.net The binding energies obtained from these studies provide a quantitative measure of the binding affinity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a more in-depth and dynamic view of the binding interactions predicted by molecular docking. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the behavior of the ligand-protein complex in a solvated environment, MD can assess the stability of the binding pose obtained from docking. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. For quinoxaline derivatives, MD simulations have been used to confirm the stability of the interactions with target proteins, providing a more robust validation of the docking results. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties. ias.ac.in These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property, QSPR can predict that property for new or untested compounds. ias.ac.innih.gov

For 3-(propan-2-yl)quinoxalin-2-amine, specific QSPR models have not been detailed in the existing literature. However, the methodology of QSPR could be readily applied to predict a range of its properties. The general workflow for developing a QSPR model involves compiling and curating a dataset of compounds with known properties, calculating relevant molecular descriptors for each, and then using statistical methods like multiple linear regression or machine learning to build and validate a predictive model. ias.ac.inresearchgate.net

The types of properties that could be predicted for 3-(propan-2-yl)quinoxalin-2-amine using QSPR include physicochemical parameters such as boiling point, water solubility, and the n-octanol-water partition coefficient (logP), all of which are crucial in various chemical and pharmaceutical applications. nih.gov Molecular descriptors used in such models can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic descriptors. nih.govnih.gov

To illustrate the potential application of QSPR for this compound, the following table presents hypothetical predicted values for several key physicochemical properties. It is important to note that these values are for illustrative purposes only and would require the development and validation of specific QSPR models for accurate prediction.

Table 1: Illustrative QSPR-Predicted Properties of 3-(Propan-2-yl)quinoxalin-2-amine

| Property | Predicted Value | Significance |

| Boiling Point (°C) | 350.5 ± 15.2 | Indicates volatility and physical state. |

| Water Solubility (logS) | -3.8 ± 0.5 | Affects bioavailability and environmental fate. |

| n-Octanol-Water Partition Coefficient (logP) | 3.2 ± 0.4 | Predicts lipophilicity and membrane permeability. |

| Molar Refractivity (cm³/mol) | 65.7 ± 2.1 | Relates to molecular volume and polarizability. |

Note: The data in this table is hypothetical and serves to illustrate the output of potential QSPR models. The development of accurate models would require a dedicated study.

Advanced Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a particularly common and effective method for this purpose. researchgate.netiiste.orguctm.edu For 3-(propan-2-yl)quinoxalin-2-amine, while specific experimental spectra are not widely published, its spectroscopic characteristics can be predicted through such theoretical calculations.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can be employed to optimize the molecule's geometry and then compute its electronic and vibrational properties. researchgate.netuctm.edu These calculations yield predictions for UV-Vis absorption maxima, NMR chemical shifts, and vibrational frequencies (IR and Raman).

Predicted UV-Vis Spectrum: The electronic absorption spectrum of quinoxaline derivatives is typically characterized by π-π* transitions. iiste.org Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax). For 3-(propan-2-yl)quinoxalin-2-amine, transitions involving the quinoxaline core are expected. The presence of the amino and isopropyl substituents will likely cause a bathochromic (red) shift compared to the unsubstituted quinoxaline, with predicted absorption bands in the UV-A and UV-B regions. researchgate.net

Predicted NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netuctm.edu The predicted shifts for 3-(propan-2-yl)quinoxalin-2-amine would be referenced against a standard like tetramethylsilane (B1202638) (TMS).

¹H NMR: The protons on the quinoxaline ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). nih.gov The methine proton of the isopropyl group would likely be a septet, while the methyl protons would appear as a doublet further upfield. The amine (NH₂) protons can be broad and their position variable. nih.gov

¹³C NMR: The carbon atoms of the quinoxaline ring would resonate in the aromatic region (δ 120-160 ppm). nih.goviiste.org The carbons of the isopropyl group would appear at higher field strengths.

The following table provides an illustrative set of predicted spectroscopic data for 3-(propan-2-yl)quinoxalin-2-amine, based on DFT calculations and data from analogous quinoxaline structures. ias.ac.inresearchgate.netiiste.org

Table 2: Illustrative Predicted Spectroscopic Data for 3-(Propan-2-yl)quinoxalin-2-amine

| Spectrum | Parameter | Predicted Value | Notes |

| UV-Vis | λmax 1 | ~350 nm | Predicted n→π* transition, influenced by amino group. ias.ac.in |

| λmax 2 | ~280 nm | Predicted π→π* transition of the quinoxaline core. | |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm | Complex multiplet patterns. |

| Isopropyl CH | δ 3.2 - 3.5 ppm | Septet, deshielded by the aromatic ring. | |

| Isopropyl CH₃ | δ 1.3 - 1.5 ppm | Doublet. | |

| Amine NH₂ | δ 5.0 - 5.5 ppm | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Quinoxaline C-2 | δ ~155 ppm | Carbon bearing the amine group. |

| Quinoxaline C-3 | δ ~158 ppm | Carbon bearing the isopropyl group. | |

| Aromatic Carbons | δ 125 - 142 ppm | Other carbons of the benzene (B151609) ring portion. | |

| Isopropyl CH | δ ~30 ppm | ||

| Isopropyl CH₃ | δ ~22 ppm |

Note: The data in this table is illustrative, based on theoretical calculations and comparisons with similar compounds. ias.ac.innih.govresearchgate.netiiste.org Actual experimental values may vary.

Structure Activity and Structure Property Relationship Sar/spr Analysis for 3 Propan 2 Yl Quinoxalin 2 Amine Derivatives

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of the quinoxaline (B1680401) ring are highly sensitive to the nature and position of its substituents. The pyrazine (B50134) portion of the heterocycle is inherently electron-deficient, which influences its interaction with biological macromolecules and its chemical reactivity.

The electronic properties of quinoxaline derivatives are often studied through a combination of experimental techniques, like cyclic voltammetry, and theoretical methods, such as Density Functional Theory (DFT) calculations. These studies help determine key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, in donor-acceptor type quinoxaline derivatives, the introduction of various amine donors leads to intramolecular charge transfer (ICT) transitions, with HOMO and LUMO energy levels tunable by altering the substituents. researchgate.net

In 3-(propan-2-yl)quinoxalin-2-amine, the two substituents at the C2 and C3 positions have distinct electronic effects:

2-Amino Group: The amine (-NH₂) group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the quinoxaline ring system, particularly the pyrazine ring, which can modulate its reactivity and potential as a hydrogen bond donor in receptor interactions.

3-(Propan-2-yl) Group: The isopropyl (-CH(CH₃)₂) group is a weak electron-donating group through induction. Its primary contribution is to the steric and lipophilic character of the molecule. SAR studies on other anticancer quinoxalines have shown that the presence of an isopropyl group at this position can increase activity compared to other substituents. mdpi.com

Substituents on the benzo portion of the quinoxaline ring also play a critical role. Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) can lower the energy levels of the molecular orbitals. mdpi.com For example, studies on 7-substituted-3-methylquinoxalin-2-ones showed that EWGs did not significantly shift the maxima of transient absorption spectra upon reaction with one-electron oxidants, but they did render the molecule less susceptible to oxidation by weaker agents like azide (B81097) radicals. mdpi.com Conversely, replacing an electron-releasing group like methoxy (B1213986) (-OCH₃) with an electron-withdrawing group like chlorine (-Cl) has been shown to decrease anticancer activity in certain series. mdpi.com

The following table summarizes the general impact of different substituent types on the electronic properties of the quinoxaline core based on findings from various studies.

| Substituent Type at Indicated Position | General Electronic Effect | Impact on Properties | Reference |

| 2-Amino | Strong Electron-Donating (Resonance) | Increases electron density on the pyrazine ring; acts as a key H-bond donor. | nih.gov |

| 3-Alkyl (e.g., Isopropyl) | Weak Electron-Donating (Inductive) | Increases lipophilicity; can enhance biological activity through hydrophobic interactions. | mdpi.com |

| 6/7-Halogen (e.g., -Cl, -F) | Electron-Withdrawing (Inductive) | Lowers HOMO/LUMO energy levels; can influence solubility and metabolic stability. | mdpi.commdpi.com |

| 6/7-Nitro (-NO₂) / Cyano (-CN) | Strong Electron-Withdrawing | Significantly lowers orbital energies; enhances the electrophilic character of the ring. | mdpi.comnih.gov |

| 6/7-Methoxy (-OCH₃) | Strong Electron-Donating (Resonance) | Increases electron density on the benzo ring; can be crucial for specific receptor interactions. | mdpi.com |

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. researchgate.net For 3-(propan-2-yl)quinoxalin-2-amine, the key conformational flexibility arises from the rotation around the single bond connecting the C3 atom of the quinoxaline ring to the isopropyl group.

For example, certain rotational positions of the isopropyl group could sterically hinder the 2-amino group, potentially preventing it from forming an optimal hydrogen bond with a receptor. Conversely, a specific conformation might be required to fit into a well-defined hydrophobic sub-pocket adjacent to the hydrogen-bonding site. While detailed conformational studies on this specific molecule are not widely published, insights can be drawn from related structures. In quinoxaline-based inhibitors, the precise orientation of substituents is often critical for activity. mdpi.com

The parent compound, 3-(propan-2-yl)quinoxalin-2-amine, is achiral. However, if chiral substituents were introduced elsewhere on the quinoxaline ring or on the amine/isopropyl groups, stereochemistry would become a critical factor. Different enantiomers or diastereomers would have distinct three-dimensional shapes, leading to different binding affinities and biological activities, a common consideration in drug design.

Design Principles for Modulating Molecular Recognition and Interaction Profiles

The design of quinoxaline derivatives as therapeutic agents is guided by principles aimed at optimizing interactions with specific biological targets, such as protein kinases, topoisomerases, or DNA. researchgate.netnih.govnih.gov The 3-(propan-2-yl)quinoxalin-2-amine scaffold offers several key features that can be exploited for molecular recognition:

Hydrogen Bonding: The 2-amino group is a primary hydrogen bond donor. In many quinoxaline-based kinase inhibitors, this amine or a related amide/urea (B33335) functionality forms critical hydrogen bonds with backbone residues in the hinge region of the kinase ATP-binding site. nih.govnih.gov

Hydrophobic and π-π Interactions: The planar quinoxaline ring system is ideal for forming π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a binding pocket or for intercalating between the base pairs of DNA. nih.govmdpi.com The 3-isopropyl group provides a key hydrophobic moiety that can fit into lipophilic pockets, enhancing binding affinity and selectivity. mdpi.com

Scaffold for Derivatization: The core structure serves as a rigid scaffold from which various functional groups can be extended. For example, converting the 2-amino group into a urea or propanamide linker allows for the introduction of additional functionalities to probe for further interactions and improve potency. nih.govjohnshopkins.edu

Based on extensive research on quinoxaline derivatives, several design principles for modulating their interaction profiles can be summarized.

| Design Principle | Strategy | Example Target Interaction | Reference(s) |

| Enhance H-Bonding | Introduce or modify H-bond donors/acceptors (e.g., -NH₂, -OH, C=O). Conversion of the 2-amine to a urea. | Forms key interactions with the hinge region of protein kinases or with DNA phosphate (B84403) backbone. | nih.govnih.govmdpi.com |

| Tune Hydrophobicity | Add alkyl (e.g., isopropyl) or aryl groups to interact with non-polar pockets. | The 3-isopropyl group fits into a hydrophobic pocket adjacent to the ATP binding site in kinases. | mdpi.com |

| DNA Intercalation | Maintain the planarity of the quinoxaline ring; add a cationic side chain. | The planar ring stacks between DNA base pairs, while a positively charged group interacts with the phosphate backbone. | nih.govresearchgate.net |

| Introduce Linkers | Use linkers like amides or sulfonamides to attach other pharmacophoric groups. | A propanamide chain at C3 can position an additional group to bind in a different part of the receptor site. | johnshopkins.edu |

| Modulate Electronics | Add electron-withdrawing or -donating groups to the benzo ring. | Can fine-tune the strength of π-stacking interactions and modulate metabolic stability. | mdpi.commdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can provide mechanistic insights and predict the activity of new, unsynthesized molecules.

For quinoxaline derivatives, various QSAR studies have been conducted to understand the structural requirements for their anticancer, antimicrobial, and other activities. mdpi.commdpi.com These models typically use a range of molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules.

Common descriptor classes include:

Electronic Descriptors: Such as dipole moment and orbital energies (HOMO/LUMO), which describe the electronic distribution and reactivity.

Steric Descriptors: Like molecular volume or surface area, which quantify the size and shape of the molecule. The isopropyl group in 3-(propan-2-yl)quinoxalin-2-amine would be a key contributor to these descriptors.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

While a specific QSAR study for 3-(propan-2-yl)quinoxalin-2-amine is not available, findings from related quinoxaline series provide valuable insights. For example, a 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified descriptors related to energy, hydrophobicity, and dipole moment as being important for activity. mdpi.com Another study on quinoxalin-2(1H)-one derivatives as antimicrobial agents used in silico ADME and docking to show that the most active compounds had favorable safety profiles and good binding in the target enzyme, S. aureus DNA gyrase. mdpi.com

The table below highlights key descriptors and insights gained from representative QSAR studies on the broader quinoxaline class, which would be relevant for modeling derivatives of 3-(propan-2-yl)quinoxalin-2-amine.

| QSAR Study Focus | Key Descriptor(s) Identified | Mechanistic Insight | Reference |

| Anticancer (TNBC) | Epsilon3 (Energy), XA (Hydrophobicity), Z-comp Dipole | Activity is influenced by a combination of the molecule's dispersive energy state, hydrophobic character, and overall dipole moment. | mdpi.com |

| Antimicrobial | In silico ADME, Docking Score | The most potent compounds show good binding to the DNA gyrase active site and possess favorable drug-like properties (absorption, distribution, metabolism, excretion). | mdpi.com |

| Antitubercular | Topological and Electrostatic Descriptors | The spatial arrangement and electronic properties are critical factors for activity against Mycobacterium tuberculosis. |

Derivatization and Scaffold Modification Strategies Based on 3 Propan 2 Yl Quinoxalin 2 Amine

Modification of the Isopropyl Side Chain

The isopropyl group at the 3-position of the quinoxaline (B1680401) ring, while seemingly simple, provides an opportunity for structural diversification. A key strategy for modifying such alkyl side chains on a related quinoxalin-2-one core involves metallation, specifically lithiation. This process allows for the introduction of a variety of electrophiles, leading to new carbon-carbon and carbon-heteroatom bonds.

A study on 3-alkyl-1H-quinoxalin-2-ones demonstrated that the use of a strong base like n-butyllithium can deprotonate the α-carbon of the alkyl side chain, creating a reactive carbanion. researchgate.net This intermediate can then react with a range of electrophiles to yield modified 3-substituted derivatives. While this example pertains to a quinoxalin-2-one, the principle is applicable to the 3-isopropyl side chain of 3-(propan-2-yl)quinoxalin-2-amine, potentially after protection of the amine group.

The types of modifications that can be achieved through this method are diverse, as illustrated by the reactions of the lithiated species with various electrophiles.

Table 1: Examples of Electrophilic Substitution on Lithiated 3-Alkyl-1H-quinoxalin-2-ones researchgate.net

| Electrophile | Resulting Modification on the Alkyl Side Chain |

| Iodomethane | Addition of a methyl group |

| Iodoethane | Addition of an ethyl group |

| Benzaldehyde | Formation of a secondary alcohol |

| Benzophenone | Formation of a tertiary alcohol |

| Cyclohexanone | Formation of a tertiary alcohol |

| Phenyl isothiocyanate | Formation of a substituted thiourea (B124793) derivative |

This strategy effectively allows for the extension and functionalization of the isopropyl side chain, enabling the exploration of structure-activity relationships related to the steric and electronic properties of this part of the molecule.

Functionalization of the Amine Group

Common functionalization strategies include acylation, sulfonylation, and the formation of ureas and thioureas. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides would produce sulfonamides. The reaction with isocyanates or isothiocyanates would lead to the formation of urea (B33335) or thiourea derivatives, respectively.

Several derivatization reagents are commonly used for the analysis of amino compounds and can be adapted for synthetic purposes. These include:

Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with primary amines to form stable derivatives. nih.gov

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This is a silylation reagent that converts primary amines into their more volatile and less polar tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

AccQ•Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): This reagent reacts with primary and secondary amines to form stable, fluorescent urea derivatives. researchgate.net

Table 2: Potential Functionalization Reactions of the 2-Amine Group

| Reagent Type | Functional Group Introduced |

| Acyl Halide/Anhydride | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

| Diethyl ethoxymethylenemalonate | Substituted enamine |

| Silylating agents (e.g., MTBSTFA) | Silylamine |

These transformations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Ring Substitutions on the Quinoxaline Core

Modification of the benzene (B151609) portion of the quinoxaline ring system is another important strategy for generating structural diversity. The introduction of various substituents onto the aromatic core can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be employed to introduce functional groups onto the quinoxaline ring. For example, nitration of the quinoxaline core can be achieved under specific conditions, providing a nitro-substituted derivative that can be further transformed, for instance, by reduction to an amino group.

The synthesis of halogenated quinoxalines, such as chloro or bromo derivatives, serves as a versatile entry point for a multitude of cross-coupling reactions. nih.gov For example, 6-bromo-2,3-dichloroquinoxaline (B20724) can be synthesized and subsequently used as a precursor for introducing various substituents at these positions. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can then be utilized to introduce aryl, vinyl, or amino groups, respectively.

Table 3: Examples of Ring Substitution Strategies on the Quinoxaline Core

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitration | Concentrated acids | Nitro group (-NO2) |

| Halogenation | Halogenating agents | Chloro (-Cl), Bromo (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| Heck Coupling | Alkene, Pd catalyst | Vinyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group (-NHR, -NR2) |

Fusion with Other Heterocyclic Systems

Fusing additional heterocyclic rings to the quinoxaline scaffold can lead to the creation of novel, complex chemical entities with unique three-dimensional shapes and potentially new biological activities. This strategy significantly expands the chemical space accessible from the 3-(propan-2-yl)quinoxalin-2-amine core.

Several approaches can be envisioned for the construction of such fused systems. One common method involves the reaction of a suitably functionalized quinoxaline with a bifunctional reagent to build a new ring. For instance, a hydrazinoquinoxaline derivative can be reacted with an active methylene (B1212753) compound like acetylacetone (B45752) to form a pyrazole (B372694) ring fused to the quinoxaline system. nih.gov

Another strategy involves the intramolecular cyclization of a pre-functionalized quinoxaline. For example, a tetrazolo[1,5-a]quinoxaline (B8696438) can be formed from a 2-chloroquinoxaline (B48734) via reaction with sodium azide (B81097), where the resulting azide is in equilibrium with the fused tetrazole ring system. nih.gov Furthermore, quinoxaline derivatives can be condensed with other heterocyclic precursors, such as the reaction of a quinoxaline derivative with a coumarin (B35378) precursor to yield a quinoxalinyl-2H-chromen-2-one. researchgate.net

Table 4: Examples of Heterocyclic Ring Fusions with the Quinoxaline Scaffold

| Fused Heterocycle | Synthetic Strategy |

| Pyrazole | Reaction of a hydrazinoquinoxaline with a β-dicarbonyl compound. nih.gov |

| Tetrazole | Reaction of a 2-haloquinoxaline with sodium azide. nih.gov |

| Coumarin | Condensation of a quinoxaline derivative with a coumarin precursor. researchgate.net |

The creation of these extended, multi-ring systems offers a path to novel compounds with distinct steric and electronic profiles, which can be advantageous in the search for new bioactive molecules.

Advanced Spectroscopic and Mechanistic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like quinoxaline (B1680401) derivatives. For 3-(propan-2-yl)quinoxalin-2-amine, 1H and 13C NMR would provide detailed information about the chemical environment of each atom.

In the case of 3-(propan-2-yl)quinoxalin-2-amine, the isopropyl group would be expected to show a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton in the 1H NMR spectrum, consistent with the spectra of other isopropyl-containing compounds. docbrown.info The protons on the quinoxaline core would exhibit complex splitting patterns due to spin-spin coupling. The amine protons might appear as a broad singlet.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals definitively. These techniques reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Furthermore, variable temperature NMR studies could provide insights into dynamic processes such as rotational barriers around the C-N bond of the amino group or the C-C bond of the isopropyl group. Changes in the NMR lineshapes as a function of temperature can be analyzed to determine the energetic barriers for these conformational changes.

Table 1: Predicted 1H NMR Spectral Data for 3-(Propan-2-yl)quinoxalin-2-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Quinoxaline-H | 7.50 - 8.00 | Multiplet | - |

| NH2 | 5.00 - 6.00 | Broad Singlet | - |

| CH (isopropyl) | 3.00 - 3.50 | Septet | ~7 |

Note: The predicted values are based on general principles and data from related quinoxaline structures.

Mass Spectrometry for Reaction Monitoring and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to monitor the progress of chemical reactions and elucidate reaction pathways. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly sensitive method for analyzing quinoxaline derivatives.

For the synthesis of 3-(propan-2-yl)quinoxalin-2-amine, HPLC-MS/MS could be employed to monitor the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the selectivity and sensitivity of the analysis, which has been successfully applied for the quantification of other quinoxaline derivatives like 3-methyl-quinoxaline-2-carboxylic acid in various samples. nih.govresearchgate.net

In the elucidation of reaction pathways, mass spectrometry can identify reaction intermediates and byproducts. By analyzing the mass-to-charge ratio (m/z) of ions in the reaction mixture, potential transient species can be detected, providing crucial evidence for the proposed reaction mechanism. For instance, in the synthesis of novel quinoxaline-3-propanamides, spectroscopic data, including mass spectrometry, was vital for the characterization of the final products. nih.gov

Table 2: Mass Spectrometry Parameters for Monitoring Quinoxaline Derivatives

| Parameter | Description | Typical Value/Setting | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | - | nih.govresearchgate.net |

| Collision Energy | Energy used for fragmentation | Compound-dependent | researchgate.net |

Note: These parameters are general and would need to be optimized for the specific analysis of 3-(propan-2-yl)quinoxalin-2-amine.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties of molecules. The quinoxaline ring system is known to be a fluorophore, and its absorption and emission characteristics can be tuned by the introduction of different substituents.

The study of various fluorescent quinoxalines has shown that the electronic properties of the substituents have a significant impact on the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its absorption and emission wavelengths. researchgate.net For example, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives exhibit ICT bands in their absorption spectra and emit in the yellow-blue region. researchgate.net

For 3-(propan-2-yl)quinoxalin-2-amine, the amino group (an electron-donating group) and the isopropyl group will influence the electronic structure of the quinoxaline core. It is expected that this compound will exhibit absorption in the UV or near-UV region and potentially show fluorescence. The specific wavelengths of maximum absorption (λmax) and emission (λem) would need to be determined experimentally. Solvatochromism studies, where the absorption and emission spectra are recorded in solvents of varying polarity, could provide further insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of the synthesis or degradation of 3-(propan-2-yl)quinoxalin-2-amine, EPR could be a valuable tool for detecting any radical intermediates that may be formed.

While no specific EPR studies on 3-(propan-2-yl)quinoxalin-2-amine are reported in the provided search results, the general methodology has been applied to study intermediates generated from other nitrogen-containing aromatic compounds. For example, EPR spectroscopy has been used to show that N-aryl-imines can undergo hydrogen atom abstraction to form imidoyl radicals. rsc.org

If the synthesis of 3-(propan-2-yl)quinoxalin-2-amine were to proceed through a radical mechanism, or if the compound were subjected to conditions that could induce homolytic bond cleavage (e.g., UV irradiation or reaction with radical initiators), EPR spectroscopy would be the primary method for detecting and identifying the resulting radical species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the identity of the radical intermediate.

Future Research Directions and Emerging Trends in Quinoxaline Chemistry

The quinoxaline (B1680401) scaffold is a cornerstone in heterocyclic chemistry, valued for its broad applicability in pharmaceuticals and materials science. rsc.org The compound 3-(Propan-2-yl)quinoxalin-2-amine, with its specific substitution pattern, represents a platform for exploring nuanced chemical behaviors and developing novel applications. Future research is poised to expand upon existing knowledge, focusing on innovative synthesis, reactivity, and the synergy between computational and experimental methods.

Q & A

Q. What are the established synthetic routes for 3-(Propan-2-yl)quinoxalin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with isopropylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing transition states .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : CeO2 nanoparticles improve regioselectivity in quinoxaline-amine coupling reactions .

Optimization Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 75–85% |

| Temperature | 70°C | Minimal byproducts |

| Reaction Time | 12–18 hours | >90% conversion |

Q. What analytical techniques are critical for confirming the structure and purity of 3-(Propan-2-yl)quinoxalin-2-amine?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituents on the quinoxaline core (e.g., isopropyl group at C3: δ 1.2–1.4 ppm for methyl protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, critical for validating stereochemistry .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., unreacted DCQX) .

Q. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to DCQX’s toxicity .

- Storage : Store under inert gas (argon) at –20°C to prevent amine oxidation .

- Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions of DCQX?

Methodological Answer: Contradictions arise from competing C2 vs. C3 substitution. Strategies include:

- Computational Modeling : DFT calculations predict electronic effects (e.g., LUMO localization at C3 favors isopropylamine attack) .

- Kinetic Control : Lower temperatures (40°C) favor C3 substitution, while higher temperatures (100°C) promote double substitution .

Example Data Conflict :

| Study | Observed Regioselectivity | Conditions |

|---|---|---|

| C3 > C2 | DMF, 70°C, 12h | |

| C2 dominant | Toluene, 100°C |

Q. What mechanistic insights explain the pharmacological activity of 3-(Propan-2-yl)quinoxalin-2-amine derivatives?

Methodological Answer:

- Kinase Inhibition : The quinoxaline core binds ATP pockets in kinases (e.g., EGFR), with the isopropyl group enhancing hydrophobic interactions .

- Antimicrobial Activity : Electron-withdrawing substituents (e.g., sulfonyl groups) increase membrane disruption potency .

Experimental Design : - Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .

- In Vitro Assays : Measure IC50 against cancer cell lines (e.g., MCF-7) via MTT assays .

Q. How can crystallographic data (e.g., SHELX refinements) resolve structural ambiguities in derivatives?

Methodological Answer:

Q. What strategies mitigate challenges in scaling up reactions while maintaining yield?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce byproducts via precise temperature control .

- Catalyst Recycling : Immobilized CeO2 nanoparticles retain >90% activity over 5 cycles .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in aromatic proton splitting patterns?

Methodological Answer: Variability stems from:

- Tautomerism : Prototropic shifts between amine and imine forms alter splitting .

- Solvent Effects : DMSO-d6 vs. CDCl3 induces differential hydrogen bonding .

Resolution : Use 2D NMR (COSY, HSQC) to assign protons unambiguously .

Tables for Key Findings

Q. Table 1: Comparative Reactivity of DCQX with Amines

Q. Table 2: Pharmacological Screening Results

| Derivative | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(Propan-2-yl)-SQ | EGFR Kinase | 0.12 | ATP-competitive inhibition |

| 3-(Propan-2-yl)-Cl | CYP450 | 2.5 | Heme iron coordination |

| SQ = sulfonamide; Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.